molecular formula C13H13NO B12974298 3-Benzyl-5-methylpyridin-2(1H)-one

3-Benzyl-5-methylpyridin-2(1H)-one

Cat. No.: B12974298
M. Wt: 199.25 g/mol
InChI Key: PDPDWOYCCINGLV-UHFFFAOYSA-N
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Description

3-Benzyl-5-methylpyridin-2(1H)-one is a pyridinone derivative featuring a benzyl group at position 3 and a methyl group at position 5 of the heterocyclic ring. Pyridin-2(1H)-ones are lactam analogs of pyridine, known for their diverse biological activities, including enzyme inhibition and antimicrobial properties . The benzyl and methyl substituents in this compound likely modulate its electronic, steric, and pharmacokinetic properties, making it a candidate for medicinal chemistry applications.

Properties

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

3-benzyl-5-methyl-1H-pyridin-2-one

InChI

InChI=1S/C13H13NO/c1-10-7-12(13(15)14-9-10)8-11-5-3-2-4-6-11/h2-7,9H,8H2,1H3,(H,14,15)

InChI Key

PDPDWOYCCINGLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=O)C(=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Alkylation of 5-Methylpyridin-2(1H)-one with Benzyl Halides

One common approach is the N-alkylation of 5-methylpyridin-2(1H)-one using benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile. The reaction proceeds under reflux conditions for several hours, yielding the N-benzylated product.

Example procedure:

  • Dissolve 5-methylpyridin-2(1H)-one (1 equiv) and potassium carbonate (1.5 equiv) in acetonitrile.
  • Add benzyl bromide (1.2 equiv) dropwise.
  • Stir and reflux the mixture for 5–8 hours under nitrogen atmosphere.
  • After completion, cool the reaction, filter off solids, and extract the product.
  • Purify by column chromatography.

This method yields 3-benzyl-5-methylpyridin-2(1H)-one with yields typically around 70%.

Quaternization and Subsequent Reduction

Another method involves the formation of a quaternary ammonium salt intermediate by reacting 5-methylpyridin-2(1H)-one derivatives with benzyl halides, followed by catalytic hydrogenation to reduce the pyridine ring partially or fully, depending on the target structure.

  • Step 1: React 3-methyl-5-hydroxypyridine with benzyl halide in an organic solvent to form the quaternary ammonium salt.
  • Step 2: Catalytic hydrogenation in an alcohol solvent with a suitable catalyst (e.g., Pd/C) to obtain the reduced benzylated piperidine derivative.
  • Step 3: Further functional group transformations as needed.

This approach is more common for preparing related piperidine derivatives but can be adapted for pyridinone systems.

Use of Sodium Hydride and Methyl Iodide for Further Functionalization

For derivatives where methylation at the nitrogen is desired after benzylation, sodium hydride can be used to deprotonate the nitrogen, followed by methyl iodide addition to introduce a methyl group, yielding N-benzyl-N-methylpyridin-2(1H)-one derivatives.

  • Sodium hydride is added to a solution of the benzylated pyridinone under inert atmosphere.
  • Methyl iodide is added dropwise.
  • The reaction is stirred at room temperature or slightly elevated temperature.
  • Workup and purification follow.

This method is useful for synthesizing analogs with enhanced biological activity.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Acetonitrile, dichloromethane, THF Aprotic solvents preferred
Base Potassium carbonate, sodium hydride For deprotonation and alkylation
Temperature Room temperature to reflux (80–100 °C) Reflux often used for complete reaction
Reaction Time 3–8 hours Monitored by TLC or NMR
Atmosphere Nitrogen or argon To prevent oxidation
Purification Column chromatography, recrystallization Silica gel chromatography common

Research Findings and Yields

  • The N-benzylation of 5-methylpyridin-2(1H)-one with benzyl bromide in acetonitrile and potassium carbonate yields the product in approximately 70% isolated yield with high purity.
  • Quaternary ammonium salt intermediates can be isolated as solids and further transformed with yields ranging from 20% to 70% depending on subsequent steps.
  • Catalytic hydrogenation steps require controlled conditions to avoid over-reduction and maintain the pyridinone core integrity.
  • Methylation using sodium hydride and methyl iodide proceeds efficiently, enabling the synthesis of N-methylated derivatives with yields above 60%.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
N-Benzylation with benzyl bromide 5-methylpyridin-2(1H)-one Benzyl bromide, K2CO3 Acetonitrile, reflux, 5–8 h ~70 Simple, direct alkylation
Quaternization + catalytic hydrogenation 3-methyl-5-hydroxypyridine Benzyl halide, H2, catalyst Organic solvent, RT to reflux 20–70 Multi-step, for piperidine derivatives
N-Methylation post-benzylation N-benzyl-5-methylpyridin-2(1H)-one Sodium hydride, methyl iodide Inert atmosphere, RT >60 For further functionalization

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-methylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce hydrogenated pyridinones.

Scientific Research Applications

3-Benzyl-5-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Contrasts with Analogs :

  • 3-(Azidomethyl)-1-benzyl-5-bromopyridin-2(1H)-one (): Features bromine (electron-withdrawing) and azidomethyl (reactive) groups. Its synthesis likely involves nucleophilic substitution or azide-alkyne cycloaddition, differing from the methyl group’s introduction in the target compound.
  • Suzuki Coupling : Compounds like 6-(Benzyloxy)-5-(2-nitrophenyl)-N-phenylpyridin-3-amine () utilize palladium-catalyzed cross-coupling, a method adaptable for introducing aryl/heteroaryl groups at position 5 if needed .

Structural and Functional Comparison

Table 1: Substituent Effects on Pyridin-2(1H)-one Derivatives

Compound Position 3 Substituent Position 5 Substituent Key Properties/Applications
Target Compound Benzyl Methyl Moderate lipophilicity; potential enzyme inhibition
3-(Azidomethyl)-1-benzyl-5-bromo () Azidomethyl Bromine Reactive (azide); bromine allows further functionalization
3-(Benzyloxy)-1-(2-hydroxyethyl) () Benzyloxy H Polar (hydroxyethyl); solubility in aqueous systems
6-(Benzyloxy)-5-(2-nitrophenyl) () Benzyloxy 2-Nitrophenyl Electron-withdrawing nitro group; possible antimicrobial activity

Key Observations :

  • Electronic Effects : Methyl (electron-donating) vs. bromine (electron-withdrawing) at position 5 alters ring reactivity. Bromine may stabilize negative charges, influencing binding to biological targets.
  • Functionalization Potential: Azidomethyl and bromine groups () enable click chemistry or cross-coupling, whereas methyl and benzyl groups limit further modification.

Physical Properties

  • Stability : Unlike azide-containing analogs (prone to degradation or reactivity), the target compound’s methyl and benzyl groups confer stability under standard storage conditions.

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